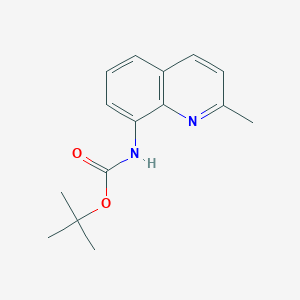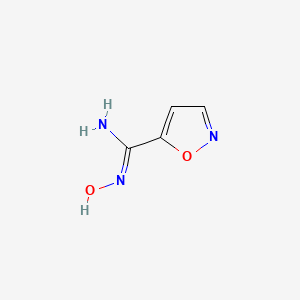
Cufraneb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cufraneb is an obsolete copper fungicide with acaricidal and antibacterial activity. It is a synthetic compound known as ethylenebis (dithiocarbamate) mixed metal complex containing not less than 8.15% of zinc, 8.05% of manganese, 5.5% of copper, and 1.0% of iron . It was primarily used to control blight, powder mildew, downy mildew, scab, and leaf spot in crops such as potatoes, tomatoes, hops, and various fruits .
Preparation Methods
Cufraneb is synthesized through the reaction of ethylenebis (dithiocarbamate) with metal salts. The reaction involves mixing ethylenebis (dithiocarbamate) with zinc, manganese, copper, and iron salts under controlled conditions to form the mixed metal complex . The industrial production method involves large-scale mixing and reaction in reactors, followed by purification and drying to obtain the final product .
Chemical Reactions Analysis
Cufraneb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding metal oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield metal sulfides and other reduced forms.
Substitution: This compound can undergo substitution reactions where the metal ions are replaced by other metal ions or ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cufraneb has been used in various scientific research applications, including:
Chemistry: As a model compound for studying metal-ligand interactions and coordination chemistry.
Biology: Investigating its effects on fungal and bacterial growth, as well as its potential use as a biocide.
Medicine: Exploring its potential as an antimicrobial agent, although its use in medicine is limited due to toxicity concerns.
Industry: Used in agriculture as a fungicide and bactericide to protect crops from various diseases
Mechanism of Action
The exact mechanism of action of Cufraneb is not fully understood. it is believed to inhibit the growth of fungal pathogen cells by interfering with their metabolic processes. The metal ions in this compound, such as copper and zinc, are thought to play a crucial role in disrupting the cellular functions of the pathogens .
Comparison with Similar Compounds
Cufraneb is similar to other dithiocarbamate fungicides, such as mancozeb and zineb. it is unique due to its specific metal composition, which includes zinc, manganese, copper, and iron . This unique composition gives this compound distinct properties and efficacy compared to other similar compounds.
Similar compounds include:
Mancozeb: A dithiocarbamate fungicide containing manganese and zinc.
Zineb: Another dithiocarbamate fungicide containing zinc.
Thiram: A dithiocarbamate fungicide with a different metal composition
This compound’s uniqueness lies in its combination of multiple metal ions, which enhances its fungicidal and bactericidal properties.
Properties
CAS No. |
11096-18-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
0 |
Synonyms |
Cufraneb |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




